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molecular formula C10H7ClN2O4 B1613525 Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate CAS No. 389571-34-0

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Cat. No. B1613525
M. Wt: 254.62 g/mol
InChI Key: KWVVCRSFXUOEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342040B2

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel and having an inner volume of 200 ml were charged 2.79 g (51.6 mmol) of sodium methoxide and 15 ml of dimethyl sulfoxide under argon atmosphere, and then, while stirring at room temperature, 5.16 g (51.6 mmol) of methyl cyanoacetate with a purity of 99% was gradually added dropwise over 5 minutes. Moreover, at room temperature, to the mixture was gradually added dropwise 5.00 g (25.8 mmol) of 2,4-dichloronitrobenzene with a purity of 98%, and the resulting mixture was reacted at 40 to 48° C. for 10 minutes and at 65° C. for 2 hours. After completion of the reaction, the mixture was cooled to room temperature, 100 ml of ethylacetate was added to the mixture, and 4.30 ml (25.7 mmol) of 6 mol/l hydrochloric acid and 20 ml water were gradually added dropwise while stirring. Then, the organic layer was separated, washed with 50 ml of a saturated saline solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler: Daisogel 1002W, eluent: hexane:ethyl acetate=9:1 (volume ratio)) to obtain 6.11 g (isolation yield: 92%) of methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate as yellowish crystals with a purity of 99% (areal percentage by high performance liquid chromatography).
Name
sodium methoxide
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([CH2:6][C:7]([O:9][CH3:10])=[O:8])#[N:5].Cl[C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].Cl>O.C(OC(=O)C)C.CS(C)=O>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]([N+:19]([O-:21])=[O:20])=[C:12]([CH:6]([C:4]#[N:5])[C:7]([O:9][CH3:10])=[O:8])[CH:17]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
2.79 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.16 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Four
Name
Quantity
4.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask made of glass
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted at 40 to 48° C. for 10 minutes and at 65° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
were gradually added dropwise
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
Then, the organic layer was separated
WASH
Type
WASH
Details
washed with 50 ml of a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (filler: Daisogel 1002W, eluent: hexane:ethyl acetate=9:1 (volume ratio))

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(C(=O)OC)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.11 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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